

# Application Notes and Protocols: Cyclopentyl Acetate in the Fragrance and Flavor Industry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclopentyl acetate

Cat. No.: B3058972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **cyclopentyl acetate** as a fragrance and flavor ingredient. The information is intended for professionals in research and development, quality control, and product formulation.

## Introduction

**Cyclopentyl acetate** (CAS No. 933-05-1) is an ester recognized for its characteristic fruity and sweet aroma.<sup>[1]</sup> It is a colorless liquid that finds applications as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products.<sup>[1][2]</sup> Its organoleptic profile is predominantly fruity, with nuances of apple, banana, and a sweet, ethereal quality, making it a versatile ingredient for creating pleasant and recognizable scents and tastes.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **cyclopentyl acetate** is presented in Table 1. This data is essential for formulators to understand its behavior in different matrices.

Property	Value	Reference
CAS Number	933-05-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	128.17 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	159-160 °C (estimated)	
Flash Point	43.6 °C (estimated)	<a href="#">[1]</a>
Vapor Pressure	2.55 mmHg at 25 °C (estimated)	<a href="#">[1]</a>
Density	0.98 g/cm <sup>3</sup>	<a href="#">[5]</a>
Solubility	Soluble in alcohol; limited solubility in water	<a href="#">[2]</a>

## Regulatory and Safety Information

The regulatory and safety profile of **cyclopentyl acetate** is crucial for its application in consumer products. Table 2 provides a summary of its current status. One source indicates that **cyclopentyl acetate** is classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, although a specific FEMA number was not found in the search results.[\[1\]](#) Further verification with regulatory bodies is recommended for commercial applications.

Regulatory Body	Status/Information	Reference
FEMA/GRAS	Stated to be GRAS by one source.	[1]
IFRA	No specific standard found for cyclopentyl acetate.	
EU Food Additive	Not explicitly listed in the EU database of food additives.	[6][7][8]
Safety	Combustible liquid. May cause skin and eye irritation. Handle in accordance with good industrial hygiene and safety practices.	[1][3]

## Application in the Fragrance Industry

**Cyclopentyl acetate** is utilized in perfumery for its fresh and fruity notes.[1] It can be incorporated into a wide range of fragrance types, particularly those with floral and fruity profiles, to impart a natural-smelling sweetness.[9][10][11]

Recommended Usage Levels:

Quantitative usage levels for **cyclopentyl acetate** in specific fragrance applications are not widely published. However, based on the typical use of fruity esters in perfumery, the following are estimated concentrations.[12][13]

Application	Recommended Concentration (% in fragrance concentrate)
Fine Fragrance	0.1 - 2.0
Personal Care (Lotions, Soaps)	0.2 - 5.0
Household Products (Cleaners, Air Fresheners)	0.5 - 10.0

Experimental Protocols:

## Protocol 1: Olfactory Evaluation of **Cyclopentyl Acetate**

This protocol outlines the procedure for the sensory evaluation of **cyclopentyl acetate** by a trained panel.

- Objective: To characterize the odor profile of **cyclopentyl acetate**.
- Materials:
  - **Cyclopentyl acetate** (high purity)
  - Ethanol (perfumer's grade, odorless)
  - Glass beakers and stirring rods
  - Smelling strips
  - Odor-free evaluation booths
- Procedure:
  - Prepare a 10% dilution of **cyclopentyl acetate** in ethanol.
  - Dip smelling strips into the solution, ensuring they are saturated but not dripping.
  - Allow the solvent to evaporate for 30 seconds.
  - Present the smelling strips to a panel of at least five trained sensory analysts in individual, well-ventilated booths.
  - Panelists evaluate the odor at three time points: top note (initial impression), heart note (after 15 minutes), and base note (after 1 hour).
  - Panelists will rate the intensity of the predefined attributes on a 9-point scale (1 = very weak, 9 = very strong).
  - A sensory lexicon for fruity esters should be used, including terms such as "fruity," "apple," "banana," "sweet," "ethereal," "green," and "waxy."<sup>[14][15][16][17]</sup>

- Data is collected and analyzed to create an odor profile.

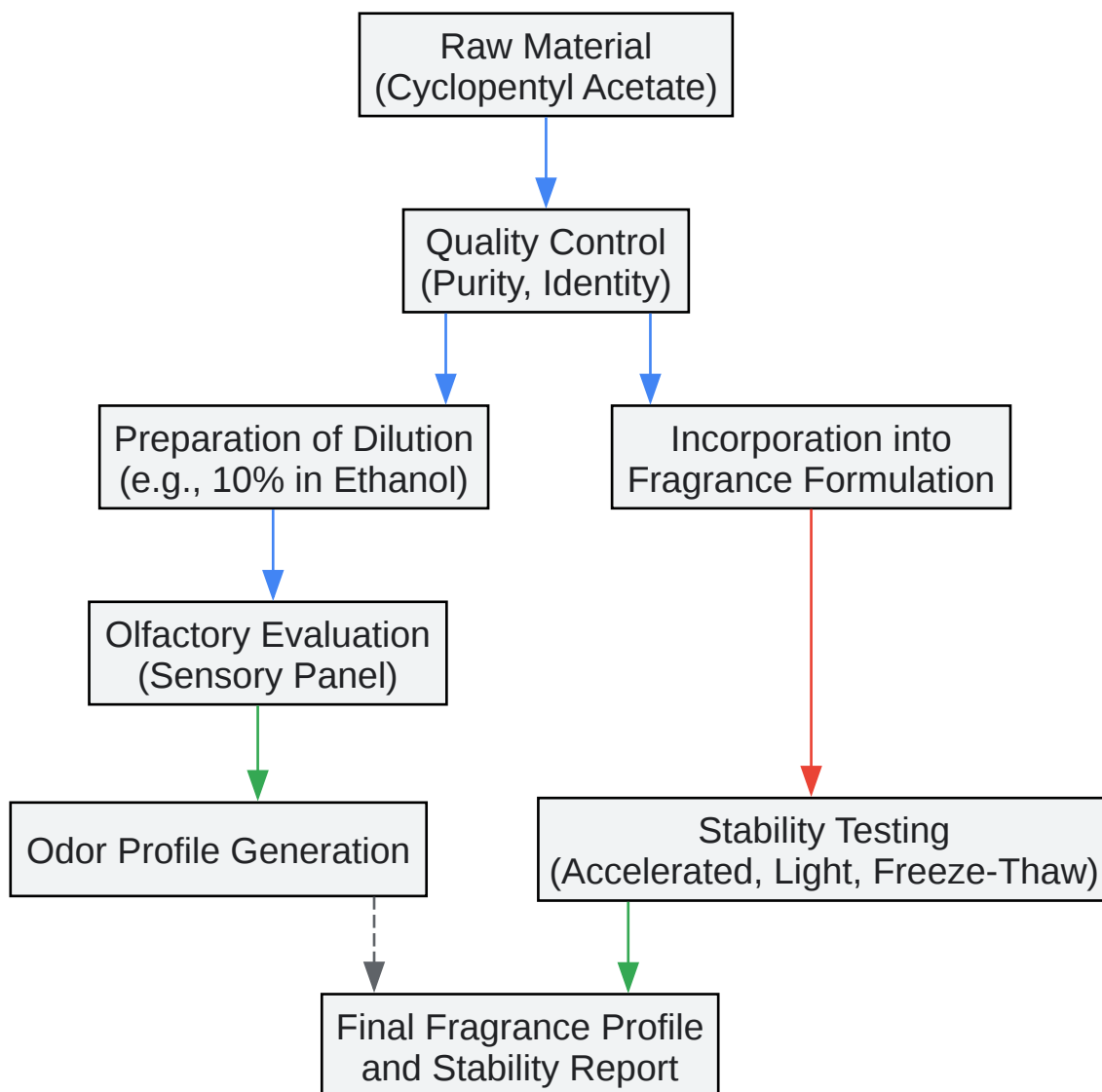
## Protocol 2: Fragrance Stability Testing

This protocol describes the methodology for assessing the stability of a fragrance formulation containing **cyclopentyl acetate**.

- Objective: To evaluate the stability of a fragrance oil containing **cyclopentyl acetate** in a product base.
- Materials:
  - Fragrance oil containing a known concentration of **cyclopentyl acetate**
  - Product base (e.g., lotion, shampoo, ethanol for fine fragrance)
  - Glass containers with airtight seals
  - Controlled environment chambers (for temperature and light exposure)
- Procedure:
  - Prepare samples of the product containing the fragrance oil.
  - Store the samples under the following conditions:
    - Accelerated Stability: 40°C for 3 months.
    - Light Stability: Exposure to UV light for a specified period.
    - Freeze-Thaw Stability: Three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
    - Control: Room temperature (20-25°C) in the dark.
  - Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months) for any changes in color, clarity, viscosity, and odor profile compared to the control.
  - The odor should be evaluated by a trained sensory panel.

- Instrumental analysis (GC-MS) can be used to quantify any changes in the concentration of **cyclopentyl acetate**.

#### Experimental Workflow for Fragrance Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of **cyclopentyl acetate** in fragrances.

## Application in the Flavor Industry

In the flavor industry, **cyclopentyl acetate** is used to impart a fruity and sweet character to a variety of food and beverage products.<sup>[1]</sup> Its apple and banana-like notes can enhance the

overall flavor profile of confectionery, baked goods, and drinks.

#### Recommended Usage Levels:

The following table provides estimated usage levels for **cyclopentyl acetate** in various food and beverage categories. These are starting points and should be optimized based on the specific product matrix and desired flavor intensity.

Application	Recommended Concentration (ppm)
Beverages (non-alcoholic)	5 - 20
Confectionery (hard candy, chewing gum)	10 - 50
Baked Goods	20 - 100
Dairy Products (yogurt, ice cream)	15 - 60

#### Experimental Protocols:

##### Protocol 3: Sensory Evaluation of **Cyclopentyl Acetate** in a Food Matrix

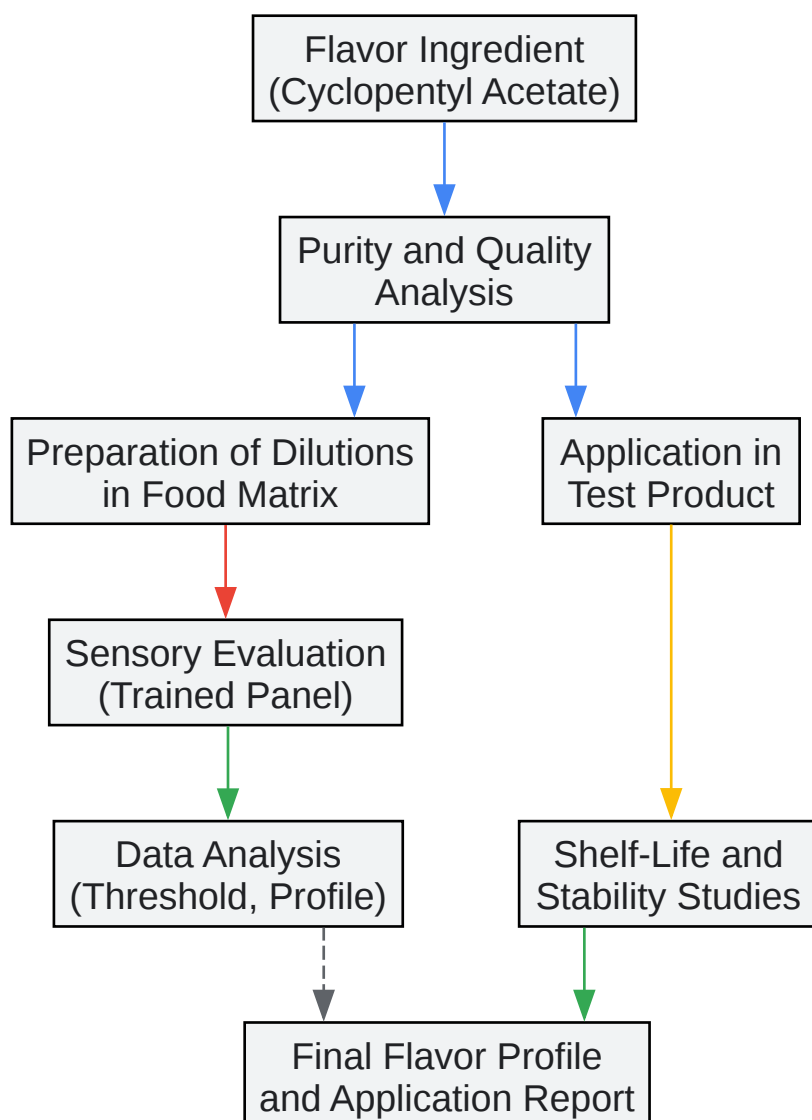
This protocol details the procedure for evaluating the flavor contribution of **cyclopentyl acetate** in a model food system.

- Objective: To determine the sensory threshold and characterize the flavor profile of **cyclopentyl acetate** in a simple food matrix (e.g., sugar water or a simple beverage base).
- Materials:
  - **Cyclopentyl acetate** (food grade)
  - Model food matrix (e.g., 5% sucrose solution)
  - Graduated cylinders and pipettes
  - Serving cups (coded with random three-digit numbers)
  - Water for rinsing

- Sensory evaluation booths
- Procedure:
  - Prepare a series of dilutions of **cyclopentyl acetate** in the model food matrix (e.g., 1, 5, 10, 20, 50 ppm).
  - Present the samples to a panel of at least 10 trained sensory assessors in a randomized order.
  - A control sample (matrix without **cyclopentyl acetate**) should be included.
  - Panelists will perform a triangle test to determine the detection threshold.
  - For supra-threshold concentrations, panelists will rate the intensity of predefined flavor attributes using a labeled magnitude scale (LMS) or a 9-point hedonic scale.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
  - The flavor lexicon should include terms such as "fruity," "apple," "banana," "sweet," "chemical," and "aftertaste."
  - Data is collected and statistically analyzed to determine the flavor profile and dose-response relationship.

#### Experimental Workflow for Flavor Evaluation





[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of **cyclopentyl acetate** in flavors.

## Instrumental Analysis

Instrumental analysis is essential for the quality control of **cyclopentyl acetate** and for its quantification in complex mixtures.

### Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To identify and quantify **cyclopentyl acetate** in a sample.

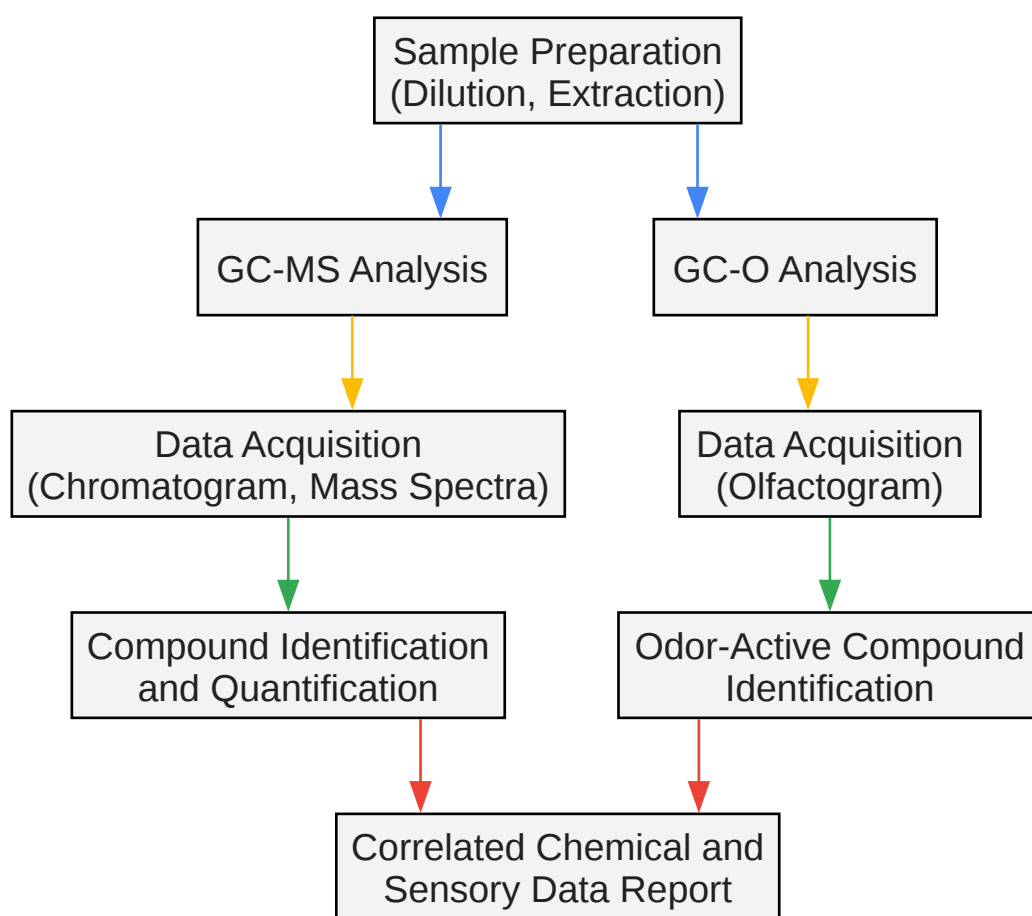
- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase to 250°C at 10°C/min.
  - Final hold: 5 minutes at 250°C.
- Injector: Split/splitless injector at 250°C.
- MS Detector:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 40-400.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol).
- Data Analysis: Identify **cyclopentyl acetate** by its retention time and mass spectrum. Quantify using an internal or external standard method.

#### Protocol 5: Gas Chromatography-Olfactometry (GC-O) Analysis

- Objective: To identify the odor-active compounds in a sample containing **cyclopentyl acetate**.
- Instrumentation: Gas chromatograph with a sniffing port.
- Procedure:
  - The GC is set up with similar conditions as in the GC-MS protocol.

- The column effluent is split between a conventional detector (e.g., FID) and a sniffing port.
- A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
- The olfactogram is then compared with the chromatogram to identify the odor-active compounds.

#### Workflow for Instrumental Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the instrumental analysis of **cyclopentyl acetate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 933-05-1,cyclopentyl acetate | lookchem [lookchem.com]
- 2. CAS 933-05-1: Cycloamyl acetate | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyclopentyl acetate|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Table of food additive permissions in the US and Europe | Food Standards Australia New Zealand [foodstandards.gov.au]
- 7. Food additives | EFSA [efsa.europa.eu]
- 8. Database - Food Safety - European Commission [food.ec.europa.eu]
- 9. labassociates.com [labassociates.com]
- 10. fraterworks.com [fraterworks.com]
- 11. Fruity Notes in Perfume - Karen Gilbert [karengilbert.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. scentjourner.com [scentjourner.com]
- 14. epicsi.co.uk [epicsi.co.uk]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. The Importance of Sensory Lexicons for Research and Development of Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Flavor Profile [sensorysociety.org]
- 19. Meegle | Free Download Flavor Intensity Grading Scale [meegle.com]
- 20. Flavor-Intensity Perception: Effects of Stimulus Context - PMC [pmc.ncbi.nlm.nih.gov]
- 21. studysmarter.co.uk [studysmarter.co.uk]
- 22. coffeenterprises.com [coffeenterprises.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Cyclopentyl Acetate in the Fragrance and Flavor Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058972#application-of-cyclopentyl-acetate-in-the-fragrance-and-flavor-industry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)